Ethyl 2-(cyclobutylamino)acetate
CAS No.: 742015-31-2
Cat. No.: VC2052554
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 742015-31-2 |
---|---|
Molecular Formula | C8H15NO2 |
Molecular Weight | 157.21 g/mol |
IUPAC Name | ethyl 2-(cyclobutylamino)acetate |
Standard InChI | InChI=1S/C8H15NO2/c1-2-11-8(10)6-9-7-4-3-5-7/h7,9H,2-6H2,1H3 |
Standard InChI Key | FIOLOFIECHQMLW-UHFFFAOYSA-N |
SMILES | CCOC(=O)CNC1CCC1 |
Canonical SMILES | CCOC(=O)CNC1CCC1 |
Introduction
Chemical Structure and Properties
Ethyl 2-(cyclobutylamino)acetate is characterized by its specific molecular structure that combines cyclic and ester functionalities. The compound features a cyclobutyl group attached to a nitrogen atom, which is further connected to an acetate moiety with an ethyl ester.
Molecular Information
Property | Value |
---|---|
Molecular Formula | C₈H₁₅NO₂ |
Molecular Weight | 157.21 g/mol |
SMILES | CCOC(=O)CNC1CCC1 |
InChI | InChI=1S/C8H15NO2/c1-2-11-8(10)6-9-7-4-3-5-7/h7,9H,2-6H2,1H3 |
InChIKey | FIOLOFIECHQMLW-UHFFFAOYSA-N |
CAS Number | 742015-31-2 |
Alternative Names | Ethyl N-cyclobutylglycinate; Glycine, N-cyclobutyl-, ethyl ester (9CI) |
This compound consists of three primary structural components: a cyclobutyl ring, a secondary amine (NH) group, and an ethyl acetate moiety .
Physical Properties
Based on its chemical structure and similar compounds, Ethyl 2-(cyclobutylamino)acetate is expected to exhibit the following physical properties:
Property | Predicted Value |
---|---|
Physical State | Colorless to pale yellow liquid |
Solubility | Soluble in common organic solvents (ethanol, DMSO, chloroform) |
Predicted Collision Cross Section [M+H]⁺ | 137.3 Ų |
Predicted Collision Cross Section [M+Na]⁺ | 141.5 Ų |
Predicted Collision Cross Section [M+NH₄]⁺ | 140.9 Ų |
The compound features predicted collision cross-section values for various adducts, which are valuable for mass spectrometric analysis and identification .
Structural Characteristics and Bonding
Ethyl 2-(cyclobutylamino)acetate features a unique structural arrangement that contributes to its chemical behavior. The cyclobutyl ring is a four-membered carbocyclic structure that introduces ring strain, affecting the compound's reactivity.
Key Structural Features
The compound contains several key functional groups:
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Cyclobutyl ring: A four-membered carbocyclic structure with characteristic ring strain
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Secondary amine: Links the cyclobutyl ring to the glycine portion
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Ester group: The ethyl acetate moiety that can participate in various reactions
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Glycine derivative: The amino acid backbone structure (NH-CH₂-CO₂Et)
Synthesis Methods
Several methods can be employed for the synthesis of Ethyl 2-(cyclobutylamino)acetate, drawing from established synthetic routes for similar amino acid derivatives.
Reductive Amination Route
One potential synthesis route involves reductive amination:
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Reaction of cyclobutylamine with ethyl glyoxylate to form an imine intermediate
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Reduction of the imine using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride
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Purification of the resulting Ethyl 2-(cyclobutylamino)acetate
Nucleophilic Substitution Route
Another synthesis pathway could involve nucleophilic substitution:
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Reaction of cyclobutylamine with ethyl bromoacetate or ethyl chloroacetate
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Base-mediated alkylation (typically with a tertiary amine base like triethylamine)
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Purification by chromatography or distillation
These synthetic approaches are analogous to those used for similar compounds such as Ethyl 2-(cyclopropylamino)acetate, with modifications to accommodate the cyclobutyl moiety .
Alternative Synthesis from Isocyanoacetate
An alternative synthetic approach could utilize ethyl isocyanoacetate:
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Reaction of ethyl isocyanoacetate with 1,3-dibromopropane in the presence of a strong base
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Formation of the cyclic intermediate
This approach has been documented for similar cyclobutane-containing amino acid derivatives and could be adapted for Ethyl 2-(cyclobutylamino)acetate.
Chemical Reactivity
Ethyl 2-(cyclobutylamino)acetate presents several reactive sites that determine its chemical behavior.
Ester Group Reactions
The ethyl ester functionality can undergo typical ester reactions:
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Hydrolysis: Under basic or acidic conditions to yield the corresponding carboxylic acid
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Transesterification: Reaction with alcohols in the presence of acid catalysts
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Reduction: Using reducing agents like LiAlH₄ to produce alcohols
Amine Functionality
The secondary amine group can participate in various reactions:
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N-Acylation: Formation of amides with acyl chlorides or anhydrides
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N-Alkylation: Further substitution at the nitrogen with alkyl halides
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Imine formation: Reaction with aldehydes or ketones
Cyclobutyl Ring Transformations
The cyclobutyl ring can undergo:
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Ring-opening reactions: Under certain conditions, particularly with strong nucleophiles or free radical initiators
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Ring expansion: Transformation to larger ring systems
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Functionalization: Addition of substituents to the cyclobutane ring
Analytical Characterization
Various analytical techniques can be employed to characterize Ethyl 2-(cyclobutylamino)acetate.
Predicted NMR Characteristics
Nucleus | Chemical Shift (ppm) | Assignment |
---|---|---|
¹H NMR | ~4.1-4.2 | -OCH₂CH₃ (quartet) |
¹H NMR | ~3.4-3.5 | -NCH₂CO- (singlet) |
¹H NMR | ~3.2-3.3 | -CH- (quintet, cyclobutyl) |
¹H NMR | ~1.9-2.2 | -CH₂- (multiplet, cyclobutyl) |
¹H NMR | ~1.7-1.9 | -CH₂- (multiplet, cyclobutyl) |
¹H NMR | ~1.2-1.3 | -OCH₂CH₃ (triplet) |
¹³C NMR | ~171-172 | C=O |
¹³C NMR | ~60-61 | -OCH₂CH₃ |
¹³C NMR | ~50-51 | -NCH₂CO- |
¹³C NMR | ~54-55 | -CH- (cyclobutyl) |
¹³C NMR | ~30-31 | -CH₂- (cyclobutyl) |
¹³C NMR | ~14-15 | -OCH₂CH₃ |
Mass Spectrometry
Based on the predicted collision cross-section data, the compound exhibits specific mass spectrometric characteristics:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 158.11756 | 137.3 |
[M+Na]⁺ | 180.09950 | 141.5 |
[M+NH₄]⁺ | 175.14410 | 140.9 |
[M+K]⁺ | 196.07344 | 138.4 |
[M-H]⁻ | 156.10300 | 135.3 |
[M+Na-2H]⁻ | 178.08495 | 138.6 |
[M]⁺ | 157.10973 | 135.8 |
[M]⁻ | 157.11083 | 135.8 |
Applications and Biological Activity
Ethyl 2-(cyclobutylamino)acetate and related compounds have several potential applications in various fields:
Pharmaceutical Applications
The compound's structure suggests several potential pharmaceutical applications:
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As a building block for drug development: The cyclobutylamine moiety appears in several bioactive compounds
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Potential for modified amino acid incorporation into peptides
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As a precursor for compounds with potential biological activity
Synthetic Intermediates
Ethyl 2-(cyclobutylamino)acetate can serve as a versatile synthetic intermediate:
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In the preparation of modified amino acids
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As a building block for more complex nitrogen-containing heterocycles
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In the synthesis of specialized peptides and peptidomimetics
Research Tool
The compound can serve as a valuable research tool:
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In studying the effects of cyclic amino acid derivatives in biological systems
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As a reference compound for analytical method development
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In investigating structure-activity relationships of cyclic amino acid derivatives
Comparison with Related Compounds
Understanding the structural relationships between Ethyl 2-(cyclobutylamino)acetate and similar compounds provides valuable insights into its properties and behavior.
Comparison with Cyclopropyl Analog
Ethyl 2-(cyclopropylamino)acetate (C₇H₁₃NO₂, CAS: 71922-62-8) features a three-membered ring instead of a four-membered ring :
Property | Ethyl 2-(cyclobutylamino)acetate | Ethyl 2-(cyclopropylamino)acetate |
---|---|---|
Molecular Weight | 157.21 g/mol | 143.18 g/mol |
Ring Strain | Moderate | High |
Structural Flexibility | Higher | Lower |
SMILES | CCOC(=O)CNC1CCC1 | CCOC(=O)CNC1CC1 |
The smaller ring in the cyclopropyl analog results in greater ring strain, potentially affecting reactivity and conformational properties.
Property | Ethyl 2-(cyclobutylamino)acetate | Ethyl 2-[cyclopentyl(ethyl)amino]acetate |
---|---|---|
Molecular Weight | 157.21 g/mol | 199.29 g/mol |
Nitrogen Type | Secondary amine | Tertiary amine |
Ring Size | 4-membered | 5-membered |
Ring Strain | Moderate | Lower |
SMILES | CCOC(=O)CNC1CCC1 | CCN(CC(=O)OCC)C1CCCC1 |
The tertiary amine in the cyclopentyl analog eliminates the possibility of hydrogen bonding through the NH group, significantly altering its chemical behavior and physical properties.
Future Research Directions
Several promising research directions for Ethyl 2-(cyclobutylamino)acetate remain unexplored:
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Comprehensive investigation of its biological activity, particularly as a modified amino acid
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Development of optimized, scalable synthesis protocols
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Exploration of its potential as a building block for peptidomimetics
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Investigation of stereochemical aspects when incorporated into more complex structures
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Study of its behavior in catalytic systems where cyclic amino derivatives have shown promise
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